Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate
CAS No.: 2089652-13-9
Cat. No.: VC4366681
Molecular Formula: C11H9BrN2O2
Molecular Weight: 281.109
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2089652-13-9 |
---|---|
Molecular Formula | C11H9BrN2O2 |
Molecular Weight | 281.109 |
IUPAC Name | ethyl 8-bromo-1,6-naphthyridine-3-carboxylate |
Standard InChI | InChI=1S/C11H9BrN2O2/c1-2-16-11(15)8-3-7-4-13-6-9(12)10(7)14-5-8/h3-6H,2H2,1H3 |
Standard InChI Key | KLGMPPDBSSRDNL-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CN=C2C(=C1)C=NC=C2Br |
Introduction
Chemical Properties and Structural Characterization
Ethyl 8-bromo-1,6-naphthyridine-3-carboxylate belongs to the naphthyridine family, a class of heterocyclic compounds with two fused pyridine rings. Its systematic IUPAC name, ethyl 8-bromo-1,6-naphthyridine-3-carboxylate, reflects the positions of functional groups on the bicyclic scaffold. Key physicochemical properties are summarized below:
Property | Value |
---|---|
Molecular Formula | CHBrNO |
Molecular Weight | 281.109 g/mol |
CAS Registry Number | 2089652-13-9 |
SMILES Notation | CCOC(=O)C1=CN=C2C(=C1)C=NC=C2Br |
InChI Key | KLGMPPDBSSRDNL-UHFFFAOYSA-N |
The bromine atom at the 8-position enhances electrophilic substitution reactivity, while the ethyl ester group provides a handle for further functionalization via hydrolysis or transesterification. X-ray crystallography and NMR spectroscopy (¹H and ¹³C) are typically employed to confirm its structure, though specific spectral data for this compound remain unpublished in open literature .
Synthetic Methodologies
Conventional Synthesis Pathways
The synthesis of ethyl 8-bromo-1,6-naphthyridine-3-carboxylate typically begins with bromination of a preformed naphthyridine precursor. For example, ethyl 1,6-naphthyridine-3-carboxylate may undergo electrophilic aromatic substitution using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Alternatively, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, have been employed to introduce aryl or heteroaryl groups at the brominated position, though these methods are more commonly reported for related 1,5- and 1,8-naphthyridines .
Microwave-Assisted Synthesis
Recent advances highlight the use of microwave irradiation to accelerate reaction kinetics and improve yields. In one approach, bromination of ethyl 1,6-naphthyridine-3-carboxylate under microwave conditions (300 W, 60–180 minutes) reduced reaction times by 40–60% compared to conventional heating . Solvent optimization, particularly using polar aprotic solvents like dimethylformamide (DMF), further enhanced regioselectivity for the 8-position.
Applications in Medicinal Chemistry
Drug Discovery Intermediate
The bromine atom serves as a versatile site for further functionalization, enabling the synthesis of targeted therapeutics. For instance:
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Suzuki-Miyaura Coupling: Introduces aryl groups for modulating lipophilicity and receptor binding .
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Amidation Reactions: Conversion of the ethyl ester to amides or hydrazides enhances solubility and bioactivity .
Hybrid Pharmacophores
Recent work by Singh et al. (2019) highlights the utility of naphthyridine-carbohydrazide hybrids as multifunctional agents . By conjugating ethyl 8-bromo-1,6-naphthyridine-3-carboxylate with chalcone derivatives, researchers achieved compounds with dual antioxidant and anticancer activities .
Comparative Analysis with Related Naphthyridines
The 1,6-naphthyridine scaffold’s unique nitrogen arrangement confers distinct electronic properties, influencing both reactivity and biological target engagement .
Challenges and Future Directions
Despite its promise, ethyl 8-bromo-1,6-naphthyridine-3-carboxylate faces limitations:
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Solubility Issues: The nonpolar aromatic system necessitates prodrug strategies for in vivo applications.
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Toxicity Profiles: Brominated aromatics may exhibit off-target effects, requiring detailed pharmacokinetic studies.
Future research should prioritize:
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